molecular formula C13H10FNO3 B6389804 3-(5-FLUORO-2-METHOXYPHENYL)ISONICOTINIC ACID CAS No. 1261903-88-1

3-(5-FLUORO-2-METHOXYPHENYL)ISONICOTINIC ACID

Cat. No.: B6389804
CAS No.: 1261903-88-1
M. Wt: 247.22 g/mol
InChI Key: MQWFUXLINLYLIU-UHFFFAOYSA-N
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Description

3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid can be achieved through a Suzuki-Miyaura coupling reaction. This involves the coupling of 5-fluoro-2-methoxyphenylboronic acid with isonicotinic acid under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound would likely follow a similar synthetic route but on a larger scale. This would involve the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The process would also include steps for purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

    Material Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or fluorescence.

    Biological Studies: It can be used in studies to understand its interaction with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorine atom and methoxy group can influence its binding affinity and specificity.

Comparison with Similar Compounds

    Isonicotinic Acid: Lacks the fluorine and methoxy groups, making it less specific in its interactions.

    Picolinic Acid: An isomer with the carboxyl group at a different position, leading to different chemical properties.

    Nicotinic Acid: Another isomer with distinct biological activities.

Uniqueness: 3-(5-Fluoro-2-Methoxyphenyl)isonicotinic acid is unique due to the presence of both fluorine and methoxy groups, which can significantly alter its chemical and biological properties compared to its analogs. These modifications can enhance its specificity and potency in various applications.

Properties

IUPAC Name

3-(5-fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-12-3-2-8(14)6-10(12)11-7-15-5-4-9(11)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQWFUXLINLYLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687579
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-88-1
Record name 3-(5-Fluoro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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